molecular formula C10H10N2O3S B1385833 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1071328-69-2

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1385833
CAS RN: 1071328-69-2
M. Wt: 238.27 g/mol
InChI Key: VBHZJZGHCSXYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, also known as 2-FMTA, is a carboxylic acid that has been used in many scientific research applications. It is an important chemical compound that has been studied for its unique properties, such as its ability to act as a catalyst in certain reactions and its potential to act as an inhibitor in metabolic processes. The purpose of

Scientific Research Applications

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in the field of scientific research. It has been found to act as a catalyst in the reaction of certain compounds, such as the synthesis of 1,4-dihydropyridines. In addition, it has also been shown to act as an inhibitor in certain metabolic processes, such as the inhibition of the enzyme xanthine oxidase and the inhibition of the enzyme phospholipase A2.

Mechanism of Action

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been found to act as a catalyst in certain reactions by forming an intermediate complex with the substrate. This intermediate complex then undergoes a reaction to form the desired product. In addition, this compound has also been found to act as an inhibitor in certain metabolic processes by binding to the active site of certain enzymes and preventing them from catalyzing the desired reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, this compound has been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Furthermore, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid in lab experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it can be used in a variety of reactions and can act as both a catalyst and inhibitor in certain processes. However, there are also some limitations to its use in lab experiments. For example, it is not a very stable compound and can degrade over time. In addition, it is not very soluble in water and can be difficult to work with.

Future Directions

There are several potential future directions for the use of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid in scientific research. One potential area of research is to explore its potential use as an inhibitor in metabolic processes, such as the inhibition of the enzyme xanthine oxidase. In addition, further research could be conducted to explore its potential use as an antioxidant, with the aim of preventing certain diseases. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as 1,4-dihydropyridines.

properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHZJZGHCSXYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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